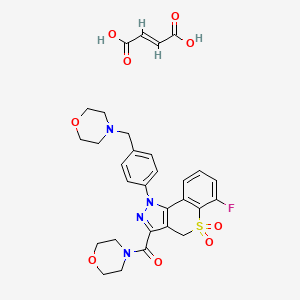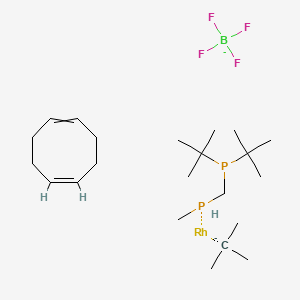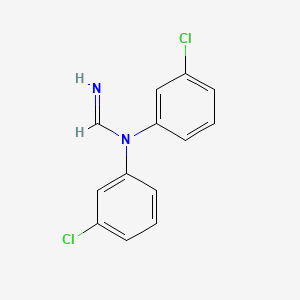
N,N-Bis(3-chlorophenyl)formimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(3-chlorophenyl)formimidamide is an organic compound with the molecular formula C13H10Cl2N2 It is characterized by the presence of two 3-chlorophenyl groups attached to a formimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-chlorophenyl)formimidamide typically involves the reaction of 3-chloroaniline with formamidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound. Industrial methods focus on maximizing efficiency and minimizing waste, often employing green chemistry principles to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(3-chlorophenyl)formimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce various amines. Substitution reactions can lead to a range of halogenated derivatives .
Aplicaciones Científicas De Investigación
N,N-Bis(3-chlorophenyl)formimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Bis(3-chlorophenyl)formimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(3,4-dichlorophenyl)formamidine: Similar in structure but with additional chlorine atoms, leading to different chemical properties.
N,N-Bis(2,6-dichlorophenyl)formamidine: Another related compound with variations in the position of chlorine atoms.
Uniqueness
N,N-Bis(3-chlorophenyl)formimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H10Cl2N2 |
|---|---|
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
N,N-bis(3-chlorophenyl)methanimidamide |
InChI |
InChI=1S/C13H10Cl2N2/c14-10-3-1-5-12(7-10)17(9-16)13-6-2-4-11(15)8-13/h1-9,16H |
Clave InChI |
MUQXUUDJKUYGLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N(C=N)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)
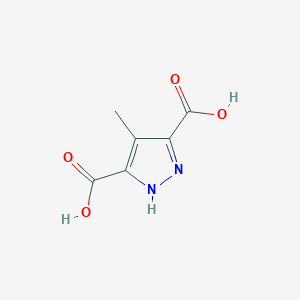

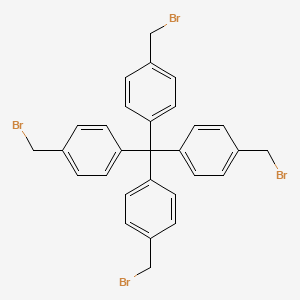
![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)




![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)

